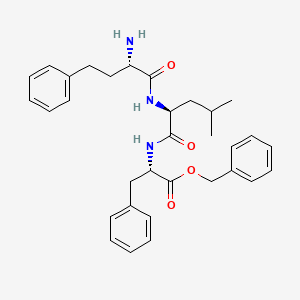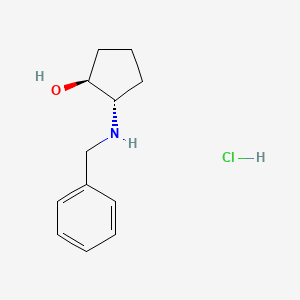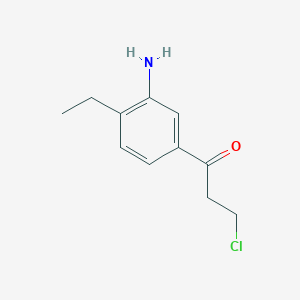
Dimethyl (6-(pyrazin-2-yl)pyrimidin-4-yl)carbonimidodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (6-(pyrazin-2-yl)pyrimidin-4-yl)carbonimidodithioate is a heterocyclic compound that features both pyrazine and pyrimidine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (6-(pyrazin-2-yl)pyrimidin-4-yl)carbonimidodithioate typically involves the reaction of 4-chloropyrimidine with pyrazine derivatives under reflux conditions in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like ethanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity, possibly using continuous flow reactors for better control over reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl (6-(pyrazin-2-yl)pyrimidin-4-yl)carbonimidodithioate can undergo various types of chemical reactions, including:
Nucleophilic substitution: The pyrimidine ring is more reactive towards nucleophilic substitution compared to the pyrazine ring.
Oxidation and reduction: These reactions can modify the electronic properties of the compound, potentially altering its reactivity and interaction with other molecules.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydride and ethanol as the solvent.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to various substituted pyrimidine derivatives .
Applications De Recherche Scientifique
Dimethyl (6-(pyrazin-2-yl)pyrimidin-4-yl)carbonimidodithioate has several scientific research applications:
Medicinal Chemistry: It is explored as a potential ligand for coordination compounds, which can be used in drug development.
Biological Studies: The compound’s interaction with biological molecules is of interest for developing new therapeutic agents.
Industrial Applications: It can be used in the synthesis of other complex organic molecules, serving as a building block in various chemical processes.
Mécanisme D'action
The mechanism of action of Dimethyl (6-(pyrazin-2-yl)pyrimidin-4-yl)carbonimidodithioate involves its ability to act as a ligand, forming coordination complexes with metal ions. These complexes can interact with biological targets, potentially inhibiting or activating specific pathways . The exact molecular targets and pathways depend on the specific application and the nature of the coordination complex formed.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its use as a CDK2 inhibitor in cancer treatment.
Pyrrolo[2,3-d]pyrimidine: Used as an α-amylase inhibitor for antidiabetic applications.
Uniqueness
Dimethyl (6-(pyrazin-2-yl)pyrimidin-4-yl)carbonimidodithioate is unique due to its dual pyrazine and pyrimidine rings, which provide distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for developing new coordination complexes and exploring novel therapeutic applications .
Propriétés
Numéro CAS |
1221974-20-4 |
|---|---|
Formule moléculaire |
C11H11N5S2 |
Poids moléculaire |
277.4 g/mol |
Nom IUPAC |
1,1-bis(methylsulfanyl)-N-(6-pyrazin-2-ylpyrimidin-4-yl)methanimine |
InChI |
InChI=1S/C11H11N5S2/c1-17-11(18-2)16-10-5-8(14-7-15-10)9-6-12-3-4-13-9/h3-7H,1-2H3 |
Clé InChI |
CHZRMJDXJDELIB-UHFFFAOYSA-N |
SMILES canonique |
CSC(=NC1=NC=NC(=C1)C2=NC=CN=C2)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![[2-Chloro-3-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14051804.png)
